molecular formula C14H13N3O4 B136884 Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate CAS No. 145079-07-8

Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate

Cat. No. B136884
M. Wt: 287.27 g/mol
InChI Key: FSQOLWFPBSQEJP-UHFFFAOYSA-N
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Description

Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate is a chemical compound with the molecular formula C14H13N3O4 . It has a molecular weight of 287.27 g/mol .

Safety And Hazards

The safety and hazards associated with Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate are not detailed in the retrieved sources .

properties

IUPAC Name

ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c1-2-21-14(18)10-3-5-11(6-4-10)16-12-7-8-15-9-13(12)17(19)20/h3-9H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQOLWFPBSQEJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=C(C=NC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402257
Record name Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate

CAS RN

145079-07-8
Record name Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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